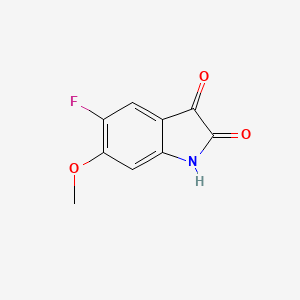

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNSRDZWCQCKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution on Isatin Core

One established approach involves starting from 5-fluoro-6-methoxy-1H-indole-2,3-dione (isatins) , which can be synthesized via cyclization of appropriately substituted aniline derivatives.

- Starting materials: 4-substituted anilines (fluoro and methoxy substituted)

- Key steps:

- Preparation of 4-substituted isonitroacetanilines by reaction with chloral hydrate and hydroxylamine hydrochloride

- Cyclization in concentrated sulfuric acid at controlled temperature (65–80 °C) to form substituted isatin derivatives

- Yields: 67–80% for the cyclization step, with 5-fluoro substituted isatin obtained at 77% yield

- Characterization: Confirmed by mass spectrometry (MS) and NMR analysis

- References: Optimized industrially relevant synthesis reported by Zhao et al.

Functionalization via Ester and Hydrazide Intermediates

Another method involves multi-step synthesis starting from 5-methoxyindole-2-carboxylic acid:

- Step 1: Esterification of 5-methoxyindole-2-carboxylic acid in methanol with catalytic sulfuric acid to yield methyl 5-methoxyindole-2-carboxylate

- Step 2: Reaction with hydrazine hydrate to generate 5-methoxy-1H-indole-2-carbohydrazide

- Step 3: Condensation of the hydrazide with substituted isatins under acidic catalysis to form the target compound or analogues

- Yields: Hydrazide intermediate isolated in 90% yield

- Notes: The imine double bond configuration (Z) confirmed by X-ray crystallography

- References: Detailed in a study by MDPI authors with spectral characterization

Halogenation and Methoxylation via Nucleophilic Substitution

- Example: Starting from 5-fluoro-1H-indole-2,3-dione, potassium carbonate and iodomethane in dimethylformamide (DMF) can be used to introduce methyl groups, including methoxy substituents, under reflux conditions (50–60 °C) for 3 hours.

- Yields: Up to 90% yield for methylated products

- Purification: Crude product precipitated in ice water and filtered

- References: Similar methodology applied for trifluoromethoxy derivatives and can be adapted for methoxy substitutions

Catalytic Hydrogenation and Acylation

- A synthetic patent describes the hydrogenation of 5-(3,6-dihydro-2H-pyridin-4-yl)-1H-indole followed by acylation steps using acetyl chloride in the presence of triethylamine and tetrahydrofuran at low temperature (10 °C).

- Subsequent catalytic reduction with ammonium formate and palladium on activated carbon yields dihydroindole derivatives.

- Extraction, drying, and concentration steps follow to isolate the product with high purity and yield (up to 96%).

- This method is adaptable for fluorinated and methoxylated indole derivatives

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

- The cyclization method using substituted anilines is favored for industrial-scale synthesis due to its relatively high yield and straightforward work-up.

- Esterification and hydrazide formation provide versatile intermediates for further functionalization and allow structural modifications on the indole ring.

- Nucleophilic substitution reactions in polar aprotic solvents like DMF enable selective introduction of methoxy groups, crucial for the 6-methoxy substitution.

- Catalytic hydrogenation combined with acylation steps effectively produce dihydroindole-2,3-dione scaffolds with high stereochemical control and purity.

- Structural confirmation by NMR, mass spectrometry, and X-ray crystallography is essential to verify substitution patterns and isomeric forms.

- Environmental and scalability considerations have led to optimization of sulfuric acid cyclization and substitution protocols to reduce hazardous waste and improve yields.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Hydroxyindole derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to various enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The substituent positions and electronic profiles of analogs significantly influence their properties:

Key Observations :

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Weight | logP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 5-Fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione | 211.17 | 1.2 | 0 | 5 |

| 5-Bromo-6-methoxy analog | 256.06 | 2.1 | 0 | 5 |

| 5-Bromo-6-hydroxy analog | 242.03 | 0.8 | 1 | 5 |

*Predicted using fragment-based methods.

Pharmacological Implications :

- The target compound ’s logP (~1.2) suggests moderate lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies.

- Brominated analogs (logP ~2.1) may exhibit prolonged half-lives but risk off-target binding due to increased hydrophobicity.

Research Findings and Trends

- Substituent Position Matters : Fluorine at C5 (target compound) vs. C7 (’s isomer) alters electronic effects and steric bulk, impacting target binding.

- Dione Moieties Enhance Binding : The rigid dione scaffold facilitates interactions with enzymatic active sites, as seen in piperazine-2,3-dione derivatives .

- Halogenation Trade-offs : Bromine improves potency but complicates ADMET profiles; fluorine balances stability and selectivity .

Biological Activity

Overview

5-Fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and virology. The structural features of this compound, including the presence of fluorine and methoxy groups, contribute to its unique biological properties.

The compound has the following chemical characteristics:

- IUPAC Name : 5-fluoro-6-methoxy-1H-indole-2,3-dione

- Molecular Formula : C9H6FNO3

- CAS Number : 1188354-74-6

- Molecular Weight : 195.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.

- Signal Transduction Modulation : It can influence key signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.

- Receptor Interaction : Binding to specific receptors may alter cellular responses, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 10.0 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Disruption of mitochondrial function |

The compound's ability to induce apoptosis in cancer cells suggests a potential role as a therapeutic agent in oncology.

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity:

| Virus Type | IC50 (µM) | Effectiveness |

|---|---|---|

| Influenza A | 8.0 | Inhibition of viral replication |

| HIV | 5.0 | Disruption of viral entry |

These findings highlight the dual potential of this compound in combating both cancer and viral infections.

Case Studies

- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various indole derivatives, including this compound. The results indicated that modifications to the methoxy group significantly enhanced anticancer potency against breast and lung cancer cell lines .

- Antiviral Efficacy Against Influenza : Another investigation assessed the antiviral properties of this compound against Influenza A virus. The study revealed that it effectively reduced viral titers in infected cells by over 90% at concentrations below 10 µM .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves functionalizing indole precursors. For example, microwave-assisted cyclization in aqueous media (as seen in indole-2,3-dione derivatives) can improve yield and reduce side reactions. Key intermediates include substituted indole cores with pre-installed fluoro and methoxy groups, such as 3-formylindole derivatives . Ethyl ester intermediates (e.g., ethyl 5-methoxyindole-2-carboxylate) may also serve as precursors for oxidation or fluorination steps .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of fluorine and methoxy groups in this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly identifies fluorine placement and electronic environment.

- ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and indole protons (~δ 6.5–7.5 ppm) can be resolved with careful decoupling.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Validates carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can researchers address challenges in achieving high purity during synthesis?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMSO or ethanol) to remove unreacted starting materials.

- Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) to separate byproducts.

- HPLC : Apply reverse-phase methods for final purification, especially if the compound is sensitive to oxidation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL and OLEX2 resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELXL Refinement : Use high-resolution data to refine hydrogen atom positions and anisotropic displacement parameters. Implement restraints for disordered methoxy or fluoro groups .

- OLEX2 Workflow : Combine structure solution (via intrinsic phasing) with real-space refinement to validate electron density maps. The software’s visualization tools help identify steric clashes or incorrect bond lengths .

- Cross-Validation : Compare results with alternative programs (e.g., Phenix) to resolve discrepancies in twinned or low-resolution datasets .

Q. What role do fluorine and methoxy substituents play in modulating biological activity, and how can this be studied experimentally?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-fluoro vs. 6-fluoro isomers) and compare bioactivity. For example, electron-withdrawing fluoro groups may enhance binding to hydrophobic enzyme pockets, while methoxy groups influence solubility .

- Crystallographic Analysis : Resolve ligand-protein complexes to visualize substituent interactions (e.g., hydrogen bonding with methoxy oxygen) .

- Kinetic Studies : Measure inhibition constants (Kᵢ) to quantify substituent effects on enzyme binding .

Q. How can contradictory spectral or crystallographic data be systematically analyzed?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC experiments. For crystallography, validate occupancy ratios for disordered atoms using likelihood-based metrics in SHELXL .

- DFT Calculations : Predict NMR chemical shifts or optimize molecular geometry to identify mismatches between experimental and theoretical data .

- Statistical Tools : Apply Hamilton R-factors or Bayesian refinement to assess data reliability in crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.